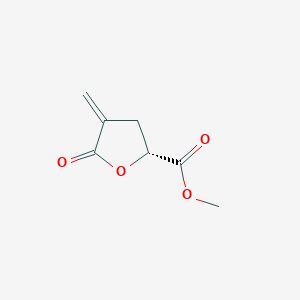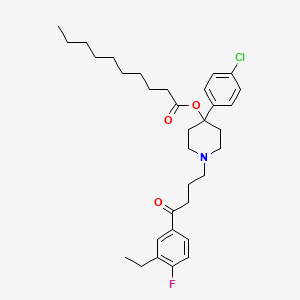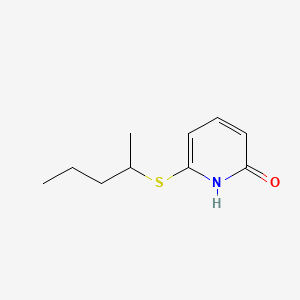
6-pentan-2-ylsulfanyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a pentan-2-ylsulfanyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Pentan-2-ylsulfanyl Group: The pentan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridinone core with a pentan-2-ylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-pentan-2-ylsulfanyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
科学研究应用
6-pentan-2-ylsulfanyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfanyl group could play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-pyridinone: A simpler analog without the pentan-2-ylsulfanyl group.
6-methyl-2-pyridinone: Similar structure with a methyl group instead of the pentan-2-ylsulfanyl group.
6-ethylsulfanyl-2-pyridinone: Similar structure with an ethylsulfanyl group instead of the pentan-2-ylsulfanyl group.
Uniqueness
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is unique due to the presence of the pentan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity
属性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
6-pentan-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-8(2)13-10-7-4-6-9(12)11-10/h4,6-8H,3,5H2,1-2H3,(H,11,12) |
InChI 键 |
OQKLZOCVNRMKOW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)SC1=CC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


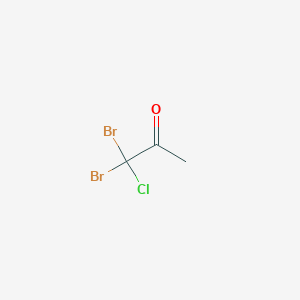



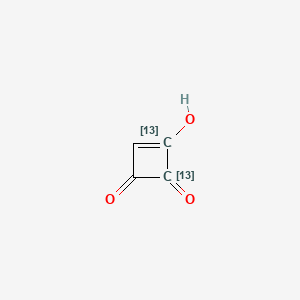
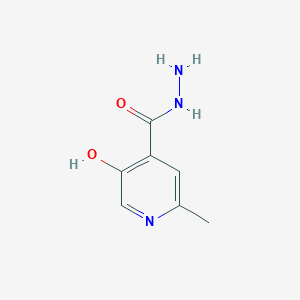
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
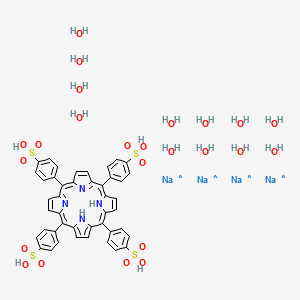
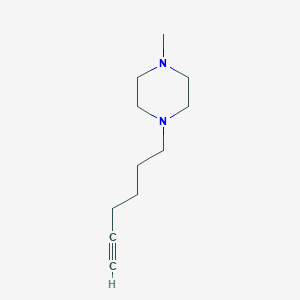
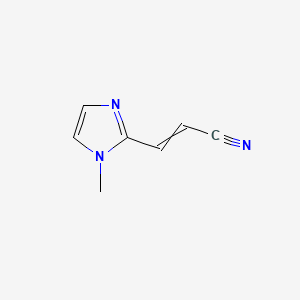

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
